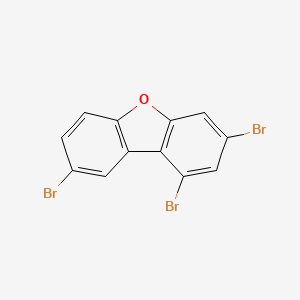

1,3,8-Tribromo-dibenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

142408-19-3 |

|---|---|

Molekularformel |

C12H5Br3O |

Molekulargewicht |

404.88 g/mol |

IUPAC-Name |

1,3,8-tribromodibenzofuran |

InChI |

InChI=1S/C12H5Br3O/c13-6-1-2-10-8(3-6)12-9(15)4-7(14)5-11(12)16-10/h1-5H |

InChI-Schlüssel |

NMVVTHPIGSTTDO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Br)C3=C(O2)C=C(C=C3Br)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,3,8 Tribromo Dibenzofuran

Formation Mechanisms of 1,3,8-Tribromo-dibenzofuran and Related PBDFs in Environmental Processes

Photolytic and Thermal Degradation of Brominated Flame Retardants (BFRs)

The degradation of BFRs through exposure to light (photolysis) or heat (thermolysis) is a significant pathway for the formation of PBDFs. Laboratory and pilot-scale studies have demonstrated that the thermal decomposition of pure BFRs and BFR-laden polymers under both oxidative and pyrolytic conditions, typically at temperatures ranging from 280–900 °C, can produce a variety of brominated products of incomplete combustion, including PBDFs. The specific congeners of PBDFs formed depend on the structure of the parent BFR and the conditions of degradation. For instance, the pyrolysis of the polybrominated biphenyl (B1667301) (PBB) fire retardant, FireMaster FF-1, has been shown to produce tetra- and pentabrominated dibenzofurans nih.gov.

By-product Formation from Commercial Polybrominated Diphenyl Ether (PBDE) Mixtures

Precursor Compounds and their Pyrolysis Pathways

The pyrolysis of brominated phenols is a well-studied pathway for the formation of PBDD/Fs. Specifically, 2,4,6-Tribromophenol (2,4,6-TBP) has been identified as a significant precursor. Thermal treatment of 2,4,6-TBP at temperatures between 700°C and 900°C results in the formation of di-, tri-, tetra-, penta-, and hexabromodibenzodioxins, as well as di-, tri-, tetra-, and pentabromodibenzofurans nih.gov. The formation of PBDD/Fs from 2,4,6-TBP is noted to be more facile than the formation of their chlorinated counterparts from corresponding chlorinated phenols nih.gov. One study on the thermal reactions of 2,4,6-TBP identified the formation of various PBDD/Fs, including 2,4,6,8-tetrabromodibenzofuran (2,4,6,8-TBDF), which is generated through the C-C coupling of radical intermediates formed from the debromination of 2,4,6-TBP nih.gov. The presence of catalysts such as copper (Cu), iron (Fe), and antimony trioxide (Sb2O3) can influence the formation pathways and yields of different PBDD/F congeners nih.gov.

Products from Pyrolysis of 2,4,6-Tribromophenol

| Product Class | Specific Congeners Mentioned in Research | Temperature Range (°C) | Key Findings |

|---|---|---|---|

| Polybrominated Dibenzodioxins (PBDDs) | Di- to Hexa-brominated congeners | 700-900 | Formation is more facile than chlorinated analogues nih.gov. |

| Polybrominated Dibenzofurans (PBDFs) | Di- to Penta-brominated congeners, including 2,4,6,8-TBDF | Not specified in one study, but generally in pyrolysis range | 2,4,6,8-TBDF is formed via C-C coupling of radical intermediates. Catalysts like Cu and Fe can accelerate formation nih.gov. |

While brominated benzenes are considered potential precursors for the formation of PBDD/Fs under thermal conditions, specific studies detailing the pyrolysis pathways of brominated benzenes leading to the formation of 1,3,8-Tribromo-dibenzofuran are not extensively covered in the available scientific literature. The general mechanism is believed to involve the condensation of brominated benzene (B151609) rings at high temperatures, but the specific reaction conditions and intermediates that would lead to the 1,3,8-substitution pattern on the dibenzofuran (B1670420) backbone are not well-defined.

Natural Formation Pathways

The natural formation of 1,3,8-Tribromo-dibenzofuran through biosynthetic pathways in living organisms has not been documented in scientific literature. While a diverse array of dibenzofurans has been isolated from natural sources such as lichens, ascomycetes, and higher plants, the specific isomer 1,3,8-Tribromo-dibenzofuran is not among them nih.gov. Its presence in the environment is primarily attributed to anthropogenic activities and subsequent chemical transformations rather than direct biosynthesis.

Polybrominated dibenzofurans (PBDFs), the class of compounds to which 1,3,8-Tribromo-dibenzofuran belongs, are known to form through several pathways initiated by human-made substances. These pathways, while occurring in the environment, are distinct from biological synthesis.

One significant formation route is the oxidation of polybrominated biphenyls (PBBs), which have been used as flame retardants nih.gov. The oxidation of PBBs in the environment can lead to the formation of various PBDFs nih.gov.

Another major source is the thermal and photolytic decomposition of polybrominated diphenyl ethers (PBDEs), another class of widely used flame retardants mdpi.com. Industrial processes and improper disposal of products containing PBDEs can lead to their breakdown into PBDFs mdpi.com.

Furthermore, studies have shown that hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are metabolites of PBDEs and also found in the environment, can be transformed into polybrominated dibenzo-p-dioxins and dibenzofurans in the presence of metal oxides like iron and manganese oxides under dry conditions nih.gov.

In laboratory settings, the formation of polybrominated dibenzo-p-dioxins and dibenzofurans has been demonstrated through a process known as de novo synthesis, where they are formed from precursors like active carbon and cupric bromide at elevated temperatures nih.gov.

Table 1: Summary of Formation Pathways for Polybrominated Dibenzofurans (PBDFs)

| Formation Pathway | Precursors | Conditions | Reference |

|---|---|---|---|

| Oxidation | Polybrominated Biphenyls (PBBs) | Environmental Oxidation | nih.gov |

| Thermal/Photolytic Decomposition | Polybrominated Diphenyl Ethers (PBDEs) | High Temperatures, UV Light | mdpi.com |

| Transformation of Metabolites | Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) | Presence of Iron and Manganese Oxides | nih.gov |

Table 2: Chemical Compounds Mentioned | Compound Name | | | --- | | 1,3,8-Tribromo-dibenzofuran | | Polybrominated dibenzofurans (PBDFs) | | Polybrominated biphenyls (PBBs) | | Polybrominated diphenyl ethers (PBDEs) | | Hydroxylated polybrominated diphenyl ethers (OH-PBDEs) | | Polybrominated dibenzo-p-dioxins | | Cupric bromide |

Analytical Chemistry and Methodologies for Pbdfs, Including 1,3,8 Tribromo Dibenzofuran

Overview of Current Analytical Strategies

The analysis of PBDFs, including the 1,3,8-tribromo congener, typically involves a multi-step process encompassing extraction, cleanup (purification), and instrumental analysis. The most common and reliable method for the definitive identification and quantification of these compounds is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). This technique provides the necessary selectivity and sensitivity to detect the pg/m³ levels often found in environmental samples.

Analytical procedures based on HRGC/HRMS are standard for the analysis of various sample types, including stack gas emissions, fly ash, soil, sediments, water, and biological tissues epa.gov. While gas chromatography is well-documented for polychlorinated dibenzofurans (PCDFs), comparatively less data is available for PBDFs nih.gov. The analytical approach for PBDFs often parallels the methods developed for their chlorinated analogs, such as those outlined in U.S. EPA Method 1613B for tetra- through octa-chlorinated dioxins and furans epa.gov.

Recent advancements have also explored the use of gas chromatography with triple quadrupole mass spectrometry (GC-MS/MS) as a viable alternative to HRGC/HRMS. This technique has demonstrated sufficient sensitivity and selectivity for the analysis of low-level PCDD/Fs in environmental samples and is being adapted for PBDFs researchgate.netnih.gov.

The general analytical workflow can be summarized in the following table:

| Step | Description | Primary Techniques |

| 1. Sample Collection | Gathering of representative samples from various matrices. | High-volume air samplers, grab sampling for water/soil, tissue biopsy. |

| 2. Extraction | Isolation of target analytes from the sample matrix. | Soxhlet extraction, Pressurized Liquid Extraction (PLE), Solid-Phase Extraction (SPE). |

| 3. Cleanup/Purification | Removal of interfering co-extracted compounds. | Multi-column chromatography (e.g., silica gel, alumina, carbon). |

| 4. Instrumental Analysis | Separation, detection, and quantification of target analytes. | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS), Gas Chromatography/Triple Quadrupole Mass Spectrometry (GC-MS/MS). |

Sample Collection and Extraction Techniques

The initial and one of the most critical steps in the analysis of 1,3,8-Tribromo-dibenzofuran is the collection of a representative sample, followed by an efficient extraction of the analyte from the matrix. The methods employed vary significantly depending on the nature of the sample matrix.

For the collection of PBDFs from ambient air, high-volume air samplers are typically used. These samplers are equipped with a quartz-fiber filter to trap particle-bound compounds and a polyurethane foam (PUF) adsorbent to capture compounds in the gaseous phase epa.gov. This dual-phase collection is crucial as PBDFs can be distributed between both phases in the atmosphere epa.gov. A common method, U.S. EPA Method TO-9A, describes sampling 325 to 400 m³ of ambient air over a 24-hour period epa.gov. The filter and PUF are then combined for extraction, often using Soxhlet extraction with a suitable solvent like benzene (B151609) or toluene epa.gov.

Table of Common Techniques for Air Sample Collection and Extraction:

| Technique | Description | Key Parameters |

|---|---|---|

| High-Volume Sampling | A pump draws a large volume of air through a filter and an adsorbent cartridge. | Flow rate: ~0.2-1.0 m³/min; Duration: 24 hours; Media: Quartz-fiber filter and polyurethane foam (PUF). |

| Soxhlet Extraction | Continuous solid-liquid extraction of the filter and PUF. | Solvent: Benzene, Toluene; Duration: 16-24 hours. |

Due to the hydrophobic nature of PBDFs, they are typically found at very low concentrations in the aqueous phase and are often associated with suspended particulate matter nih.gov. Therefore, large volumes of water, sometimes up to 1,000 liters, are required for analysis nih.gov. On-site large-volume pre-concentration systems or continuous liquid-liquid extraction can be employed nih.govepa.gov. Another approach is solid-phase extraction (SPE), where water is passed through a disk or cartridge containing a sorbent that retains the PBDFs researchgate.net. The analytes are then eluted from the sorbent with a small volume of an organic solvent.

Table of Common Techniques for Water Sample Collection and Extraction:

| Technique | Description | Key Parameters |

|---|---|---|

| Grab Sampling | Collection of a discrete water sample in a container. | Sample Volume: 1-4 liters (for less contaminated water, larger volumes are needed). |

| Large-Volume Sampling | On-site filtration and extraction of hundreds of liters of water. | Media: Glass fiber filters and SPE cartridges/disks. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes from the aqueous phase to an immiscible organic solvent. | Solvent: Dichloromethane, Hexane. |

| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by elution. | Sorbent: C18, Styrene-divinylbenzene; Eluent: Acetone, Hexane, Dichloromethane. |

For solid matrices, the extraction method must be robust enough to remove the tightly bound PBDFs. Soxhlet extraction is a well-established and effective technique for these sample types epa.gov. U.S. EPA Method 1613b suggests Soxhlet extraction for soil and sediment samples epa.gov. Pressurized fluid extraction (PFE), also known as accelerated solvent extraction (ASE), is a more modern alternative that uses elevated temperatures and pressures to reduce extraction time and solvent consumption.

Table of Common Techniques for Solid Sample Extraction:

| Technique | Description | Solvent(s) |

|---|---|---|

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Toluene, Hexane/Acetone |

| Pressurized Fluid Extraction (PFE) | Extraction with solvents at high temperature and pressure. | Toluene, Dichloromethane/Hexane |

| Ultrasonic Extraction | Use of ultrasonic waves to enhance solvent extraction. | Hexane/Acetone |

The analysis of PBDFs in biological matrices such as fish tissue, human milk, or adipose tissue is complicated by the high lipid content, which can interfere with the analysis. The extraction process typically aims to simultaneously extract both the lipids and the target analytes. A common approach involves extraction with a mixture of polar and non-polar solvents, such as hexane/dichloromethane or acetone/hexane. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has also been adapted for the extraction of a wide range of contaminants, including PBDEs, from biological samples.

Sample Purification and Clean-up Procedures

Following extraction, the sample extracts contain a complex mixture of co-extracted substances (e.g., lipids, pigments, and other organic compounds) that can interfere with the instrumental analysis. Therefore, a thorough cleanup procedure is essential to isolate the PBDFs from these interferences.

Multi-column chromatography is the most common approach for sample cleanup. The extract is passed through a series of columns containing different adsorbent materials. A typical sequence includes:

Acid/Base Washing: A preliminary step to remove acidic and basic interferences.

Silica Gel Chromatography: Often modified with sulfuric acid to remove the bulk of organic interferences.

Alumina Chromatography: To further fractionate the sample and remove more polar compounds.

Carbon Chromatography: A highly selective step that separates planar molecules like PBDFs from non-planar compounds. The PBDFs are adsorbed onto the carbon and then selectively eluted.

Florisil, a magnesium-silicate adsorbent, is also used, sometimes in combination with other materials, to separate PBDFs from other halogenated compounds like polybrominated diphenyl ethers (PBDEs) nih.gov.

The choice and sequence of these cleanup steps can be tailored to the specific matrix and the analytical objectives. For example, for fatty matrices like fish tissue, a gel permeation chromatography (GPC) step may be included to remove lipids before the multi-column cleanup.

Table of Common Adsorbents Used in Sample Cleanup:

| Adsorbent | Purpose |

|---|---|

| Silica Gel (often acid-treated) | Removes lipids and other oxidizable organic compounds. |

| Alumina (acidic, neutral, or basic) | Removes polar interferences and provides fractionation. |

| Florisil | Separates PBDFs from compounds like PCBs and PBDEs. |

| Activated Carbon | Selectively retains planar molecules (like PBDFs) and separates them from non-planar interferences. |

The final extract after these cleanup steps is then concentrated to a small volume before being subjected to instrumental analysis for the determination of 1,3,8-Tribromo-dibenzofuran and other PBDFs.

Gel-Permeation Chromatography (GPC)

Gel-Permeation Chromatography (GPC) is a size-exclusion chromatographic technique widely used as a preliminary cleanup step in the analysis of PBDFs. eag.compublications.gc.ca The fundamental principle of GPC is the separation of molecules based on their size, or hydrodynamic volume, as they pass through a column packed with porous gel beads. wikipedia.orgslideshare.net

In the context of analyzing samples for 1,3,8-Tribromo-dibenzofuran, GPC effectively removes high-molecular-weight substances that can interfere with the analysis. eag.com Larger molecules, such as lipids, proteins, and polymers, cannot enter the pores of the gel and therefore travel a shorter path, eluting from the column more quickly. eag.comslideshare.net Smaller molecules, like the target PBDFs, penetrate the pores to varying degrees, resulting in a longer retention time. This process efficiently separates the analytes of interest from macromolecular interferences. eag.com GPC is particularly crucial for fatty samples like fish, meat, and dairy products. nih.gov

Table 1: Principles and Applications of GPC in Analyte Cleanup

| Feature | Description |

|---|---|

| Principle of Separation | Size exclusion; molecules are separated based on their hydrodynamic volume. wikipedia.org |

| Stationary Phase | Porous gel beads with a controlled pore size. eag.com |

| Mobile Phase | Organic solvents compatible with the sample and analytes. |

| Target Analytes | Low-molecular-weight compounds like PBDFs. |

| Removed Interferences | High-molecular-weight compounds such as lipids, polymers, and proteins. eag.com |

| Primary Application | Initial cleanup of complex sample extracts, especially those with high fat content. nih.gov |

Acid and Basic Silica Gel Treatment

Following initial cleanup, treatment with modified silica gel is a common strategy to remove further interferences. This involves using silica gel that has been impregnated with sulfuric acid or treated to be basic.

Concentrated sulfuric acid-impregnated silica gel is highly effective for removing lipids and other acid-labile compounds from sample extracts. nih.govresearchgate.net PBDFs, including 1,3,8-Tribromo-dibenzofuran, are stable under these acidic conditions, allowing them to pass through the silica gel column while interfering compounds are degraded and retained. researchgate.net For samples with very high fat content, such as fish and meat, multiple treatments with sulfuric acid may be necessary to prevent the column from becoming clogged with oily residues. nih.gov Alternatively, basic silica gel or alumina columns can be employed to remove other types of polar interferences. The selection of acidic or basic treatment depends on the specific matrix and the nature of the interfering substances. nih.govsilicycle.com

Acetonitrile Partitioning

Acetonitrile partitioning is a liquid-liquid extraction technique used to separate compounds based on their differential solubility in immiscible or partially miscible solvents. In the analysis of PBDFs, this method is used to separate the nonpolar target compounds from polar matrix components. researchgate.net

The procedure typically involves an initial extraction of the sample with acetonitrile. researchgate.net Subsequently, a "salting-out" effect is induced by adding salts like magnesium sulfate and sodium chloride. researchgate.net This decreases the miscibility of acetonitrile with the aqueous phase of the sample or with a nonpolar solvent like hexane, leading to the formation of distinct layers. PBDFs, being relatively nonpolar, will preferentially partition into the nonpolar solvent layer, while more polar interfering compounds are retained in the acetonitrile/water layer. researchgate.netnih.gov This technique is effective in removing polar interferences such as organic acids and some pigments. researchgate.net

Chromatographic Separation Techniques

After sample cleanup, sophisticated chromatographic techniques are required to separate the complex mixture of PBDF congeners from each other before detection.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC), typically coupled with High-Resolution Mass Spectrometry (HRMS), is the benchmark method for the congener-specific analysis of PBDFs. publications.gc.caresearchgate.netepa.gov This technique utilizes long capillary columns (e.g., 30-60 meters) with a narrow internal diameter and a thin film of a stationary phase. nih.gov

The high resolving power of these columns is essential for separating the numerous PBDF isomers, which often have very similar boiling points and chemical properties. researchgate.net The separation is primarily based on the volatility and polarity of the congeners. For instance, different tribromo-dibenzofuran isomers will exhibit slightly different retention times, allowing for their individual identification and quantification. The use of nonpolar columns (like DB-5MS) is common for the analysis of these halogenated compounds. nih.govresearchgate.net HRGC/HRMS provides both the high separation efficiency needed to resolve complex mixtures and the high mass accuracy and sensitivity required for trace-level detection. nih.govresearchgate.net

Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. sepsolve.comwikipedia.org This method employs two columns with different stationary phases (e.g., a nonpolar column followed by a polar or shape-selective column) connected by a modulator. sepsolve.comwikipedia.org

The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast secondary separation. sepsolve.com This results in a two-dimensional chromatogram with substantially increased peak capacity and sensitivity. GC×GC is particularly powerful for separating co-eluting congeners that are difficult to resolve using a single HRGC column. nih.gov This enhanced resolution is critical for the accurate analysis of PBDFs in complex environmental samples, where they may be present alongside a multitude of related compounds like polybrominated diphenyl ethers (PBDEs) and polychlorinated dibenzofurans (PCDFs). nih.govnih.gov

Table 2: Comparison of HRGC and GC×GC for PBDF Analysis

| Feature | High-Resolution Gas Chromatography (HRGC) | Two-Dimensional Gas Chromatography (GC×GC) |

|---|---|---|

| Number of Columns | One researchgate.net | Two, with different stationary phases wikipedia.org |

| Peak Capacity | High | Very High sepsolve.com |

| Sensitivity | Good | Enhanced due to peak refocusing wikipedia.org |

| Complexity | Standard technique for dioxin/furan analysis epa.gov | More complex instrumentation and data analysis wikipedia.org |

| Primary Advantage | Robust and well-established for regulatory methods. epa.govresearchgate.net | Superior separation of complex isomeric mixtures and co-eluting compounds. sepsolve.comnih.gov |

Optimization for Higher Brominated Congeners

The analysis of higher brominated PBDF congeners (e.g., hepta- and octa-brominated) presents specific challenges. These compounds have very low volatility and are more susceptible to thermal degradation in the high-temperature environment of the GC inlet and column. researchgate.net This degradation can lead to the formation of less-brominated congeners, resulting in inaccurate quantification. nih.gov

Optimization of the analytical method is crucial to minimize this degradation. Key strategies include:

Using lower injection port temperatures to reduce thermal stress on the analytes.

Employing shorter GC columns to decrease the residence time of the compounds at high temperatures.

Utilizing specialized injection techniques , such as cool on-column injection, which introduces the sample directly onto the column without passing through a hot inlet.

Selecting thermally stable GC columns that exhibit low bleed at the required temperatures. nih.gov

Careful optimization of these parameters is essential for achieving accurate and reliable data, especially when a wide range of PBDF congeners, from mono- to octa-brominated, are being analyzed. researchgate.net

Detection, Quantification, and Confirmation by Mass Spectrometry (MS) Techniques

Mass spectrometry is the cornerstone for the analysis of PBDFs, offering unparalleled selectivity and sensitivity. nih.gov The choice of MS technique depends on the specific analytical goal, whether it is for initial screening, quantification of known congeners, or identification of unknown compounds. Various ionization and mass analysis methods are employed to meet the stringent requirements for detecting these persistent organic pollutants at environmentally relevant levels.

High-Resolution Mass Spectrometry (HRMS) is considered the gold standard for the confirmatory analysis of halogenated dioxins and furans, including PBDFs. nih.gov It is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This capability allows for the determination of an ion's elemental composition, providing a high degree of confidence in compound identification.

When coupled with high-resolution gas chromatography (HRGC), HRGC-HRMS provides exceptional specificity for the quantitative determination of specific 2,3,7,8-substituted PBDD/PBDF congeners. epa.gov This high selectivity is crucial for distinguishing target analytes from co-eluting interferences that have the same nominal mass but different elemental compositions. unc.edu For regulatory purposes and in complex environmental samples, HRMS is often required to unambiguously confirm the presence of these toxic compounds. well-labs.comkeikaventures.com The technique can achieve very low detection limits, with concentrations as low as 0.2 pg/m³ being quantifiable in ambient air samples. epa.gov While historically expensive and complex, modern HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, have made the technology more accessible. nih.govresearchgate.net

Table 1: Key Features of High-Resolution Mass Spectrometry (HRMS) for PBDF Analysis

| Feature | Description | Relevance to PBDF Analysis |

|---|---|---|

| High Mass Accuracy | Measures m/z to several decimal places, allowing for elemental composition determination. | Provides unambiguous identification and confirmation of PBDF congeners. epa.gov |

| High Selectivity | Differentiates target analytes from matrix interferences with the same nominal mass. unc.edunih.gov | Essential for accurate quantification in complex samples like soil, sediment, and biological tissues. epa.govwell-labs.com |

| High Sensitivity | Achieves very low detection limits (e.g., part-per-quadrillion range). epa.govwell-labs.com | Enables the measurement of environmentally relevant concentrations of PBDFs. |

| Confirmatory Method | Widely accepted as the "gold standard" for regulatory and legal purposes. nih.gov | Ensures high confidence in analytical results for compounds of high toxicological concern. |

Electron Capture Negative Chemical Ionization (ECNI), also known as Negative Chemical Ionization (NCI), is a soft ionization technique renowned for its exceptional sensitivity and selectivity for electrophilic compounds, such as those containing halogen atoms. nih.govgcms.cz This makes it particularly well-suited for the analysis of PBDFs.

In ECNI, low-energy thermal electrons are captured by analyte molecules that have a positive electron affinity, resulting in the formation of stable negative ions, often the molecular anion (M⁻). wikipedia.org This process is highly efficient for halogenated compounds and results in minimal fragmentation. nih.govwikipedia.org The primary advantages of ECNI for PBDF analysis are:

High Sensitivity : ECNI can be 10 to 1000 times more sensitive than Electron Ionization (EI) for certain electrophilic compounds, allowing for the detection of PBDFs at ultratrace levels. nih.govgcms.cz

High Selectivity : Because only electrophilic compounds are efficiently ionized, much of the chemical noise from non-electrophilic matrix components (e.g., hydrocarbons) is eliminated. nih.govacs.org This results in cleaner chromatograms and a significantly improved signal-to-noise ratio. nih.gov

Reduced Fragmentation : The soft nature of the ionization process typically yields an intense molecular ion peak, which is crucial for confirming the molecular weight of the congener. nih.gov

A reagent gas, such as methane or nitrogen, is used to thermalize the electrons emitted from the filament. gcms.czresearchgate.net Nitrogen has been explored as an alternative to methane, showing benefits such as increased filament lifetime and more uniform response factors for different polybrominated compounds. researchgate.net

Electron Ionization (EI) is a classic and widely used "hard" ionization technique in mass spectrometry. wikipedia.orgcreative-proteomics.com In the EI source, analyte molecules are bombarded with high-energy electrons (typically 70 eV), which is sufficient to cause both ionization and extensive fragmentation of the molecule. wikipedia.orglibretexts.org

The resulting mass spectrum is a distinctive fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure. creative-proteomics.com This makes EI highly valuable for structural elucidation and for identifying unknown compounds by comparing their spectra to established libraries like the NIST database. scioninstruments.com

For PBDFs, EI provides crucial structural information. The fragmentation pattern often shows the sequential loss of bromine atoms and the CO group, which helps confirm the dibenzofuran (B1670420) core structure. However, EI has some limitations for this application:

It is generally less sensitive than ECNI for halogenated compounds. fms-inc.com

The extensive fragmentation can sometimes lead to a weak or absent molecular ion peak, making it difficult to determine the molecular weight of the congener, especially for highly brominated species. libretexts.orgazom.com

Despite these drawbacks, EI remains a fundamental tool, often used in conjunction with other techniques for comprehensive analysis. fms-inc.comazom.com

Time-of-Flight Mass Spectrometry (TOFMS) is a mass analysis technique that separates ions based on the time it takes them to travel through a field-free drift region of a known length. wikipedia.orgyoutube.com Lighter ions travel faster and reach the detector sooner than heavier ions of the same charge. sepsolve.com

Modern TOFMS instruments offer several advantages for the analysis of PBDFs:

High Acquisition Speed : TOF analyzers acquire a full mass spectrum very rapidly (on the microsecond timescale), making them ideal for coupling with fast chromatographic techniques like comprehensive two-dimensional gas chromatography (GCxGC). colostate.edu

Full-Spectrum Sensitivity : Unlike scanning instruments like quadrupoles, TOFMS detects all ions simultaneously, meaning no ions are discarded. sepsolve.com This provides high sensitivity across the entire mass range in full-scan mode.

High Mass Resolution and Accuracy : Modern TOF instruments, particularly those with a reflectron, can achieve high mass resolution and excellent mass accuracy, rivaling that of more traditional HRMS instruments. azom.comcolostate.edu This allows for confident identification of analytes in complex mixtures.

The combination of full-spectrum acquisition and high resolution makes TOFMS a powerful tool for both targeted quantification and non-targeted screening of PBDFs and other environmental contaminants. colostate.educarleton.edu

Single-Ion Monitoring (SIM), also known as Selected Ion Monitoring, is a data acquisition mode used with scanning mass spectrometers, such as quadrupoles, rather than a distinct ionization or analysis technique. scioninstruments.com In SIM mode, the mass spectrometer is set to detect only a few specific, pre-selected m/z values that are characteristic of the target analyte, instead of scanning the entire mass range. scioninstruments.comepa.gov

The primary advantage of SIM is a significant increase in sensitivity. scioninstruments.comepa.gov By focusing the detector's dwell time on only the ions of interest, the signal-to-noise ratio is dramatically improved, allowing for much lower detection limits compared to full-scan mode on the same instrument. scioninstruments.com This makes SIM the preferred mode for trace quantitative analysis of known compounds like 1,3,8-Tribromo-dibenzofuran. epa.govscioninstruments.com

For reliable identification, multiple ions are typically monitored for each analyte: a primary ion for quantification and one or more secondary ions for confirmation. epa.gov The ratio of these ions must fall within a specified tolerance of the ratio observed in a reference standard for a positive identification. epa.gov While highly sensitive for targeted analysis, SIM mode results in the loss of full-spectrum information, meaning it cannot be used to identify unknown or non-target compounds. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for PBDF Analysis

| Technique/Mode | Principle | Primary Advantage for PBDFs | Primary Disadvantage |

|---|---|---|---|

| HRMS | Measures exact mass to determine elemental composition. | High specificity and confidence in identification. epa.gov | Higher instrument cost and complexity. |

| ECNI/NCI | Soft ionization via capture of low-energy electrons. | Exceptional sensitivity and selectivity for halogenated compounds. nih.govgcms.cz | Not applicable to non-electrophilic compounds. |

| EI | Hard ionization via bombardment with high-energy electrons. | Provides detailed structural information from fragmentation patterns. creative-proteomics.comlibretexts.org | Can result in a weak or absent molecular ion. libretexts.org |

| TOFMS | Separates ions based on flight time over a known distance. | Fast, full-spectrum acquisition with high sensitivity and resolution. sepsolve.comcolostate.edu | Historically lower resolution than magnetic sector instruments. |

| SIM | Monitors only a few specific m/z values characteristic of the target. | Dramatically increased sensitivity for targeted quantification. scioninstruments.comepa.gov | No full-spectrum data; cannot identify unknown compounds. nih.gov |

Challenges in PBDF Analysis: Photolysis, Thermal Degradation, and Interferences

The analysis of PBDFs is complicated by several factors that can compromise the accuracy and reliability of the results. Key challenges include the potential for analyte degradation during analysis and the presence of interfering substances. nih.govresearchgate.net

Photolysis : PBDFs are susceptible to degradation upon exposure to ultraviolet (UV) light, a process known as photolysis. inchem.org This degradation typically occurs through reductive debromination, where higher brominated congeners are broken down into lower brominated ones. mdpi.com This can occur during sample collection, storage, and preparation if samples are not adequately protected from light. keikaventures.com For instance, sunlight exposure on consumer products containing brominated flame retardants has been shown to form PBDFs. researchgate.net This instability necessitates that all sample handling and extraction procedures be performed under yellow light or in darkness to prevent artificial alteration of the congener profile. keikaventures.com

Thermal Degradation : Similar to photolysis, PBDFs can undergo thermal degradation, particularly at the high temperatures used in GC injectors. nih.govresearchgate.net This can also lead to debromination or other structural rearrangements, altering the identity and quantity of the target analytes. Careful optimization of GC parameters, such as injector temperature and residence time, is crucial to minimize this degradation. The thermal stability of PBDFs can vary depending on the degree and position of bromine substitution.

Interferences : The accurate analysis of PBDFs is often hindered by the presence of interfering compounds in the sample matrix. epa.gov A significant challenge is the interference from polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants and are often present in environmental samples at much higher concentrations than PBDFs. nih.govresearchgate.net Certain PBDE congeners can produce fragment ions in the mass spectrometer that have the same m/z as the molecular ions of some PBDFs, leading to false positives or overestimated concentrations. Extensive sample cleanup procedures and high-resolution chromatographic separation are required to remove these interferences before MS analysis. epa.govwell-labs.com

Quality Assurance/Quality Control (QA/QC) in PBDF Analysis

Quality Assurance (QA) and Quality Control (QC) are fundamental components in the analysis of polybrominated dibenzofurans (PBDFs) to ensure the generation of reliable and defensible data. iges.or.jp QA encompasses the planned and systematic activities implemented within a quality system to provide confidence that a product or service will fulfill quality requirements. asq.org QC refers to the operational techniques and activities used to measure and control the quality of the analytical process as it is being developed and executed. iges.or.jpasq.org Given the ultra-trace levels (picograms to femtograms) at which PBDFs are often found in environmental and biological matrices, a robust QA/QC program is essential to prevent contamination and ensure data accuracy, precision, and completeness. researchgate.netnemc.us

The core of a QA/QC program in a laboratory analyzing PBDFs involves a series of checks and procedures designed to monitor the performance of the entire analytical method, from sample collection to final data reporting. iges.or.jpepa.gov These procedures are critical for identifying and addressing potential errors and omissions. iges.or.jp

Key components of a QA/QC program for PBDF analysis include:

Method Blanks: A method blank is an analyte-free matrix (e.g., clean sand, solvent) that is processed through the entire analytical procedure in the same manner as the samples. well-labs.com Its purpose is to assess contamination introduced during sample preparation and analysis. For results to be considered reliable, reported sample values should significantly exceed the levels found in the corresponding method blank, often by a factor of two or more. researchgate.net

Certified Reference Materials (CRMs): CRMs are materials with a known, certified concentration of the target analytes in a matrix similar to the samples being analyzed. nemc.usdicoex.es Analyzing a CRM alongside a batch of samples provides a direct measure of the accuracy and bias of the analytical method. Various organizations, such as the National Institute of Standards and Technology (NIST) and the European Reference Materials (ERM®) initiative, produce CRMs for persistent organic pollutants (POPs). dicoex.esnist.gov

Interlaboratory Studies: Participation in interlaboratory studies, also known as proficiency tests, is a crucial external quality control measure. nist.govdemarcheiso17025.com In these studies, participating laboratories receive and analyze identical test materials from a central organizer. nist.gov The results are then compared to a consensus value, allowing laboratories to evaluate their performance against their peers and identify potential biases or inaccuracies in their methods. nist.govresearchgate.net Successful participation is often a requirement for laboratory accreditation under standards like ISO/IEC 17025. nemc.usdemarcheiso17025.com

Duplicate Analyses: Analyzing a duplicate sample provides a measure of the precision of the analytical method. The relative percent difference (RPD) between the duplicate results is calculated and compared against established control limits. well-labs.com

The following interactive table summarizes essential QA/QC measures in PBDF analysis.

| QA/QC Component | Purpose | Acceptance Criteria Example |

| Method Blank | Assesses laboratory contamination. | Analyte concentration should be below the method detection limit (MDL) or a small fraction of the sample concentrations. |

| Internal Standards | Quantifies native analytes and monitors method performance for each sample. | Recovery typically must be within a specified range (e.g., 25-150%) for the data to be valid. |

| Laboratory Control Sample (LCS) | Measures the accuracy of the method by analyzing a clean matrix spiked with known analyte concentrations. | Percent recovery must fall within laboratory-established control limits (e.g., 70-130%). |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | Assesses the effect of the sample matrix on the analytical method's accuracy and precision. | Recovery and Relative Percent Difference (RPD) must be within established control limits. |

| Certified Reference Material (CRM) | Validates the overall accuracy of the method against a standard with certified analyte concentrations. | Measured values should be within the certified range of the CRM. |

| Interlaboratory Studies | Provides an external evaluation of a laboratory's proficiency compared to other labs. | Results (often expressed as a z-score) should fall within acceptable limits set by the study organizer. demarcheiso17025.com |

Development of Standardized Analytical Methods for PBDFs

The development of standardized analytical methods is critical for ensuring consistency and comparability of data generated by different laboratories and at different times. serdp-estcp.mil Organizations like the U.S. Environmental Protection Agency (EPA) and international bodies such as ASTM International and the International Organization for Standardization (ISO) develop and publish official, validated methods for the analysis of environmental pollutants, including PBDFs and related compounds. well-labs.comerpnext.comaroscientific.com

The analytical procedures for PBDFs have largely evolved from the methods developed for their chlorinated analogs, polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), due to their similar chemical structures and toxicological properties. epa.govnih.gov These methods are characterized by their need for extremely low detection limits and highly selective analytical techniques to separate the target compounds from complex sample matrices. nih.gov

Key milestones and characteristics in the development of these methods include:

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): This technique is the cornerstone of standardized methods for dioxins, furans, and related compounds. epa.govfederalregister.gov It provides the necessary selectivity and sensitivity to detect and quantify these compounds at parts-per-quadrillion (ppq) levels. nih.gov

Isotope Dilution: Modern methods rely on isotope dilution for quantification. federalregister.gov This involves spiking samples with stable, isotopically labeled analogs of the target compounds (e.g., ¹³C-labeled PBDFs) as internal standards. This approach corrects for variations in extraction efficiency and analytical response, leading to highly accurate results. federalregister.gov

Performance-Based Approach: More recent updates to standardized methods, such as the EPA's revision of Method 23, have moved from a prescriptive format to a more flexible, performance-based approach. federalregister.gov This allows laboratories to modify or improve upon the method, provided they can demonstrate that they meet specified performance criteria for data quality. federalregister.gov

Several standardized methods are applicable to the analysis of PBDFs, either directly or by extension.

| Method Designation | Agency/Organization | Scope and Application | Key Features |

| EPA Method TO-9A | U.S. EPA | Determination of polychlorinated, polybrominated, and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. epa.govwell-labs.com | High-volume air sampling followed by HRGC/HRMS analysis. epa.gov |

| EPA Method 23 | U.S. EPA | Determination of PCDD/PCDFs from stationary sources. Recent revisions expand the target list to include PCBs and PAHs. federalregister.govepa.gov | Isotope dilution HRGC/HRMS; performance-based approach. federalregister.gov |

| EPA Method 1614 | U.S. EPA | Analysis of brominated diphenyl ethers (BDEs) in various matrices, providing a framework adaptable for PBDFs. well-labs.com | Isotope dilution HRGC/HRMS. |

| EPA Method 8290A | U.S. EPA | Analysis of PCDDs and PCDFs by HRGC/HRMS in various solid and liquid matrices under the SW-846 program. well-labs.comfederalregister.gov | Provides detailed procedures for extraction, cleanup, and analysis applicable to PBDFs. |

| EN 1948 | European Committee for Standardization (CEN) | European standard for the determination of the mass concentration of PCDDs/PCDFs and dioxin-like PCBs from stationary sources. | A three-part standard covering sampling, extraction and clean-up, and identification and quantification. well-labs.com |

The development process for these methods is systematic, often involving a "quality-by-design" approach that begins with predefined objectives and uses risk management to ensure the final method is robust and fit for its intended purpose. nih.govfda.gov The process includes rigorous validation, often involving multi-laboratory (interlaboratory) studies to establish the method's precision and accuracy under real-world conditions. researchgate.net This ensures that a standardized method can be consistently implemented by competent laboratories worldwide. serdp-estcp.mil

Toxicological Research and Mechanisms of Action of Pbdfs in Non Human Biological Systems

Aryl Hydrocarbon Receptor (AhR) Activation and Agonism

The primary mechanism of action for 1,3,8-tribromo-dibenzofuran and related compounds is the binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in the cytoplasm of cells. Upon binding a ligand like a PBDF, the AhR undergoes a conformational change, translocates into the nucleus, and forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein. This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. The potency of an individual congener as an AhR agonist is a critical determinant of its potential to cause toxic effects.

Induction of Xenobiotic Metabolizing Enzymes (e.g., CYP1A1, AHH, EROD, CALUX)

A well-characterized consequence of AhR activation is the induction of a battery of drug-metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1). The induction of CYP1A1 is a hallmark of exposure to dioxin-like compounds. Several assays are used to measure this response:

Aryl Hydrocarbon Hydroxylase (AHH) Activity: A measure of the metabolic activity of CYP1A family enzymes.

Ethoxyresorufin-O-deethylase (EROD) Activity: A highly sensitive and specific measurement of CYP1A1 enzymatic activity, where the substrate 7-ethoxyresorufin (B15458) is converted to the fluorescent product resorufin. nih.govresearchgate.net This is a common endpoint in in vitro bioassays.

Chemically Activated Luciferase Expression (CALUX) Bioassay: A reporter gene assay where cells have been genetically modified to produce the enzyme luciferase in response to AhR activation. The amount of light produced is proportional to the AhR-binding activity of the compound(s) being tested. nih.gov

The potency of a compound like 1,3,8-tribromo-dibenzofuran to induce these enzymatic activities is typically expressed as a Relative Potency (REP) or Toxic Equivalency Factor (TEF) compared to the reference compound, TCDD. However, specific REP values for 1,3,8-tribromo-dibenzofuran are not available in the reviewed literature.

In Vitro Toxicological Assessments

In vitro (cell-based) methods are fundamental tools for screening the toxic potential of individual PBDF congeners and for understanding their mechanisms of action without the use of whole animals.

Cell-based bioassays are crucial for determining the AhR-mediated activity of chemicals. A frequently used model is the H4IIE rat hepatoma (liver cancer) cell line, which is highly responsive to AhR agonists and is routinely used in the EROD assay. nih.govresearchgate.net By exposing these cells to varying concentrations of a test compound, a dose-response curve can be generated, allowing for the calculation of an EC50 (the concentration that produces 50% of the maximum response). This value is then used to compare the potency of the test compound to a standard like TCDD.

Reporter gene assays, such as the CALUX bioassay, provide a sensitive and high-throughput method for quantifying AhR activation. nih.gov These assays utilize cell lines that have been stably transfected with a plasmid containing DREs linked to a reporter gene (e.g., luciferase). When an AhR agonist is introduced, the activation of the receptor leads to the expression of the reporter gene, which can be easily and precisely measured. This allows for the screening of compounds for their ability to act as AhR agonists.

In Vivo Toxicological Studies in Laboratory Animals

Exposure to potent AhR agonists like TCDD and certain PBDFs is known to cause a range of toxic effects in laboratory animals. Two of the most characteristic and sensitive endpoints are effects on the thymus and the liver.

Thymic Atrophy: This is a hallmark toxic effect of potent AhR agonists, characterized by a significant decrease in the size and weight of the thymus due to the depletion of lymphocytes. nih.gov This effect is a key indicator of developmental immunotoxicity.

Hepatic Effects: The liver is a primary target organ for dioxin-like compounds. Effects can include an increase in liver weight (hepatomegaly), changes in cellular structure (histopathology), and the potent induction of metabolizing enzymes like CYP1A1. nih.gov

While these effects are well-documented for other polyhalogenated dibenzofurans, specific in vivo studies detailing the potential of 1,3,8-tribromo-dibenzofuran to cause thymic atrophy or hepatic effects in rodents were not identified in the reviewed scientific literature.

Developmental Effects (e.g., Hydronephrosis, Cleft Palate in mice, Blue-sac Disease in Japanese Medaka)

Like other dioxin-like compounds, PBDFs are potent teratogens in animal models, with the most sensitive measures of teratogenicity in mice being hydronephrosis and cleft palate. nih.govnih.gov These effects are observed at exposure levels below those causing overt maternal or fetal toxicity. nih.gov

Studies in C57BL/6N mice have demonstrated that various PBDF congeners can induce these developmental abnormalities. All tested compounds produced hydronephrosis, an abnormal swelling of the kidney due to the buildup of urine, at doses lower than those required to cause cleft palate. nih.gov The potency of these compounds in causing developmental effects varies depending on the specific bromine substitution pattern. nih.gov

Table 1: Teratogenic Potency of Selected Polybrominated Dioxins and Dibenzofurans in C57BL/6N Mice

| Compound | Lowest Observed Effect Level (LOEL) for Hydronephrosis (µg/kg) | LOEL for Cleft Palate (µg/kg) |

|---|---|---|

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | 3 | 48 |

| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | 25 | 200 |

| 1,2,3,7,8-Pentabromodibenzofuran (1PeBDF) | 500 | 4000 |

| 2,3,4,7,8-Pentabromodibenzofuran (4PeBDF) | 400 | 2400 |

Data sourced from studies on C57BL/6N mice treated on gestation day 10. nih.gov

In aquatic species, exposure to dioxin-like compounds is associated with a condition known as blue-sac disease (BSD). nih.govfishhistopathology.com This condition, observed in the early life stages of fish like trout, salmon, and medaka, is characterized by an accumulation of fluid in the yolk sac, which may appear bluish, along with pericardial edema, hemorrhaging, and craniofacial deformities. nih.govfishhistopathology.com While specific studies on 1,3,8-Tribromo-dibenzofuran are not available, the development of BSD is a known effect of compounds that activate the aryl hydrocarbon receptor (AhR), a mechanism shared by toxic PBDFs. nih.govnih.gov

Immunotoxicological Considerations in Animal Models

The immune system is a sensitive target for dioxin-like compounds, including PBDFs. nih.gov The characteristic immunotoxic effect is thymic atrophy, which has been observed in rodents exposed to 2,3,7,8-substituted brominated congeners. nih.gov Studies comparing brominated and chlorinated dioxins have found that they can have comparable potencies for immunological effects. For example, 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) and TCDD demonstrated nearly identical potencies for inducing immunotoxicity in mice, affecting endpoints such as thymus and spleen weight and cell numbers. researchgate.net

However, the substitution pattern is critical in determining immunotoxic potential. A study on immune suppression in mice noted that while some PBDDs were potent immunosuppressants, 2,3,7-Tribromodibenzodioxin did not cause this effect at the tested doses. nih.gov This highlights that non-2,3,7,8-substituted congeners may have significantly lower or negligible immunotoxicity compared to their 2,3,7,8-substituted counterparts.

Reproductive Effects in Animal Models

Dioxin-like compounds, including PBDFs, are recognized as endocrine-disrupting chemicals that can interfere with the reproductive system in animal models. nih.govfrontiersin.org Exposure to these substances has been linked to a range of adverse reproductive outcomes in both males and females.

In female rodents, exposure to dioxin-like compounds can lead to irregular estrous cycles, reduced ovulation, and premature reproductive senescence. nih.govfrontiersin.org These effects are often linked to disruptions in the synthesis and regulation of steroid hormones like estrogen and progesterone. frontiersin.org In males, exposure can result in decreased sperm quality and count and reduced fertility. researchgate.net The mechanisms underlying these reproductive toxicities are complex but are primarily mediated through the activation of the AhR, which interferes with normal hormonal signaling pathways. frontiersin.org While direct studies on the reproductive effects of 1,3,8-Tribromo-dibenzofuran are lacking, it is anticipated that any significant biological activity would be mediated through this same receptor pathway.

Toxicokinetic Studies in Animal Models

The toxicokinetics—absorption, distribution, metabolism, and excretion—of a chemical determine its biological persistence and potential for toxicity. nih.gov For PBDFs, the bromine substitution pattern is the primary determinant of their toxicokinetic behavior. nih.gov

Uptake and Distribution in Tissues (Liver, Plasma, Brain)

Following oral exposure in mice, 2,3,7,8-substituted PBDFs are absorbed and distributed to various tissues, with the liver being a primary site of accumulation. nih.gov The efficiency of hepatic uptake for these congeners, however, is generally lower than that of TCDD and tends to decrease as the number of bromine substitutions increases. nih.gov

Distribution to the brain is very limited for all studied PBDFs, with brain uptake ratios being less than 0.05% of the administered dose. nih.gov In contrast, a non-2,3,7,8-substituted tribromodibenzofuran (TrBDF) congener showed very poor retention in the liver, with less than 0.01% of the dose remaining after one day. nih.gov This suggests that 1,3,8-Tribromo-dibenzofuran would likely not accumulate significantly in the liver or other tissues.

Elimination Kinetics and Biological Persistence

The biological persistence of PBDFs is directly linked to their substitution pattern. The 2,3,7,8-substituted compounds are eliminated slowly from the liver, following first-order kinetics with half-lives in mice ranging from several days to nearly two weeks. nih.gov For instance, 2,3,7,8-Tetrabromodibenzofuran (TeBDF) has a hepatic half-life of 8.8 days in mice. nih.gov

In stark contrast, the non-2,3,7,8-substituted TrBDF was found to be rapidly eliminated from the liver following two-phase kinetics. nih.gov This rapid elimination is consistent with its low retention and significant metabolic breakdown. nih.gov This finding strongly suggests that 1,3,8-Tribromo-dibenzofuran, lacking the 2,3,7,8-substitution pattern, would exhibit low biological persistence and would not bioaccumulate significantly in animal tissues. nih.gov

Table 2: Toxicokinetic Parameters of Selected Brominated Dibenzofurans in Mice

| Compound | Hepatic Uptake (% of dose) | Hepatic Half-Life (days) | Primary Elimination Route |

|---|---|---|---|

| 2,3,7-Tribromo-8-chloro-dibenzofuran (TrBCDF) | 42% | 5.6 | Passive Partitioning |

| 2,3,7,8-Tetrabromodibenzofuran (TeBDF) | 33% | 8.8 | Passive Partitioning |

| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 29% | 13 | Passive Partitioning |

| Non-2,3,7,8-substituted Tribromodibenzofuran (TrBDF) | <0.01% (at 1 day) | Rapid, two-phase | Metabolism (Hydroxylation) |

Data sourced from oral exposure experiments in C57BL/6J mice. nih.gov

Structure-Activity Relationships (SARs) for Dioxin-like Toxicity

The toxicity of polyhalogenated dibenzofurans is largely dictated by their chemical structure, specifically the number and position of halogen atoms. This is known as the structure-activity relationship (SAR). For a PBDF to exhibit significant dioxin-like toxicity, it is generally understood that the bromine atoms must be located in the lateral 2, 3, 7, and 8 positions of the dibenzofuran (B1670420) molecule. This specific arrangement allows the molecule to bind effectively to the aryl hydrocarbon receptor (AhR), a crucial step in initiating a cascade of toxic effects.

Compounds with bromine atoms in these lateral positions are considered to have a planar structure, which is a key requirement for AhR binding. The 1,3,8-Tribromo-dibenzofuran congener, lacking the full 2,3,7,8-substitution pattern, is presumed to have a significantly lower binding affinity for the AhR and consequently, a lower dioxin-like toxicity compared to its 2,3,7,8-substituted counterparts. However, without direct experimental studies on 1,3,8-Tribromo-dibenzofuran, its precise position within the SAR framework for PBDFs remains theoretical.

Relative Potency Factors (REPs) and Toxic Equivalency Factors (TEFs) in Non-Human Systems

To assess the risk posed by complex mixtures of dioxin-like compounds, a system of Relative Potency Factors (REPs) and Toxic Equivalency Factors (TEFs) has been developed. These factors express the toxicity of a specific congener relative to the most potent dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0.

A thorough search of scientific databases did not yield any specific REP or TEF values for 1,3,8-Tribromo-dibenzofuran. The focus of toxicological studies has predominantly been on the more toxic 2,3,7,8-substituted congeners.

The TEF approach allows for the conversion of concentrations of various dioxin-like compounds into a single TCDD-equivalent concentration. This is crucial for regulatory purposes and for understanding the cumulative toxicological burden of environmental samples.

Given the absence of a TEF for 1,3,8-Tribromo-dibenzofuran, a direct comparison of its toxicity to TCDD in a quantitative manner is not possible at this time. It is generally anticipated that its potency would be significantly lower than that of TCDD and other 2,3,7,8-substituted PBDFs.

The toxic potency of dioxin-like compounds can vary significantly between different species. This inter-species variability is a critical consideration in ecological risk assessment. Differences in the structure and function of the AhR, as well as variations in metabolic pathways, can lead to different REP values for the same compound in different organisms.

For instance, certain avian species have been shown to be more or less sensitive to specific congeners compared to mammals. Without specific studies on 1,3,8-Tribromo-dibenzofuran across different non-human biological systems, any discussion of its inter-species variability in REPs would be purely speculative.

The table below illustrates the concept of TEFs for some well-studied chlorinated and brominated dibenzofurans, highlighting the type of data that is currently unavailable for 1,3,8-Tribromo-dibenzofuran.

| Compound | WHO-TEF (for mammals) |

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (1-PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (4-PeCDF) | 0.3 |

| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | 0.1 (interim) |

| 1,3,8-Tribromo-dibenzofuran | Data not available |

Ecological Impact and Environmental Risk Assessment of Pbdfs

Ecotoxicological Assessments in Aquatic and Terrestrial Ecosystems

Polybrominated dibenzofurans (PBDFs), including the congener 1,3,8-Tribromo-dibenzofuran, are recognized as compounds of significant ecotoxicological concern. Their environmental threat stems from their structural resemblance to the highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). The toxicity of PBDFs is primarily attributed to their capacity to function as "dioxin-like" compounds.

The principal mechanism through which these compounds exert their toxicity is the activation of the aryl hydrocarbon receptor (AhR). The binding of a PBDF molecule to this intracellular receptor triggers a complex series of metabolic and transcriptional changes, culminating in a variety of adverse health effects. Comparative studies on brominated and their chlorinated counterparts reveal that they induce a similar range of toxic responses, which include suppression of the immune system, reproductive and developmental harm, teratogenicity, and neurobehavioral deficits. nih.gov

Although specific ecotoxicological data for the 1,3,8-Tribromo-dibenzofuran congener are not widely available in scientific literature, research on the broader class of PBDFs and other brominated flame retardants (BFRs) offers valuable insights into their potential environmental impact. For example, fish embryo assays are a standard method for determining the relative potencies of these dioxin-like compounds. nih.gov Given the limited data for individual PBDF congeners, ecotoxicological risk assessments frequently extrapolate from data on their chlorinated analogues or from studies of commercial BFR mixtures in which PBDFs are known to be present as impurities. researchgate.net

Table 1: Summary of Dioxin-Like Toxic Effects Associated with PBDFs and Related Compounds

| Toxic Endpoint | Observed Effects in Wildlife and Lab Models | Reference Species (Examples) |

| Developmental Toxicity | Fetal toxicity, teratogenicity, growth retardation, skeletal deformities. | Rats, Mice, Fish |

| Immunotoxicity | Suppression of immune system function, thymic atrophy. | Rodents, Birds |

| Reproductive Toxicity | Reduced fertility, impacts on reproductive organ development. | Fish, Mammals |

| Endocrine Disruption | Alterations in thyroid hormone levels, antiestrogenic activity. | Rats, Birds |

| Neurotoxicity | Neurobehavioral deficits in developing animals. | Mice |

| This table summarizes general findings for dioxin-like compounds, including PBDFs, as specific data for 1,3,8-Tribromo-dibenzofuran is limited. |

Risk Assessment Frameworks for Dioxin-like Compounds in the Environment

The environmental risk posed by complex mixtures of dioxin-like compounds, which includes various PBDF congeners, is systematically evaluated using the Toxic Equivalency (TEQ) framework. researchgate.netepa.gov This established methodology allows for the cumulative toxicity of a mixture to be consolidated into a single, comprehensible value—the Toxic Equivalency. This value represents the equivalent toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is the most potent and well-studied dioxin congener. epa.govgaspgroup.org

Central to this framework is the assignment of Toxic Equivalency Factors (TEFs) to individual compounds. A TEF quantifies the potency of a specific congener relative to 2,3,7,8-TCDD, which is the benchmark with a TEF of 1.0. epa.gov For assessments focused on aquatic ecosystems, particularly concerning fish, the use of specific Relative Effect Potencies (REPs) derived from fish embryo assays is the preferred approach when such data are available. nih.gov

In 2011, a joint expert consultation by the World Health Organization (WHO) and the United Nations Environment Programme (UNEP) affirmed that PBDFs can be significant contributors to the total TEQs found in environmental and biological samples. nih.gov Acknowledging the scarcity of data on the relative potencies of individual PBDF congeners, the panel recommended using the TEF values of the chlorinated analogues as provisional TEFs for the corresponding brominated congeners in human risk assessment. nih.gov This pragmatic approach is frequently extended to environmental risk assessments, serving as a necessary interim measure until more detailed, congener-specific toxicity data become available. The justification for including PBDFs in the TEF concept is their shared mechanism of toxicity, which is mediated by the AhR. nih.govresearchgate.net

Table 2: WHO-2005 Toxic Equivalency Factors (TEFs) for Chlorinated Dibenzofurans (PCDFs) as Surrogates for PBDFs

| Compound | TEF Value |

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| Octachlorodibenzofuran (OCDF) | 0.0003 |

| Note: These TEFs for PCDFs are often used as interim values for the corresponding PBDFs in risk assessments due to a lack of specific data for brominated congeners. |

Assessment of Potential for Long-Range Environmental Transport (LRTP)

Persistent organic pollutants (POPs) such as PBDFs possess the ability to travel vast distances from their points of origin, ultimately contaminating remote ecosystems like the Arctic. nih.gov The potential for a chemical to undergo Long-Range Environmental Transport (LRTP) is governed by its intrinsic physicochemical properties, notably its persistence (resistance to degradation), volatility, and the dynamics of its transport and deposition in the environment.

Atmospheric transport is widely regarded as the principal pathway for the global dissemination of polyhalogenated dibenzofurans. epa.govsfu.ca In the atmosphere, these compounds can exist either in the vapor phase or adsorbed onto airborne particulate matter. The equilibrium between these two phases, which is dictated by the chemical's vapor pressure and the ambient temperature, is a decisive factor in how far it can be transported. dtic.mil Semi-volatile compounds are susceptible to repeated cycles of deposition and re-volatilization, a process termed "global fractionation," which facilitates their progressive migration towards colder, high-latitude regions. nih.gov

While specific metrics such as the atmospheric half-life for 1,3,8-Tribromo-dibenzofuran are not well-documented, the general characteristics of PBDFs suggest a substantial potential for LRTP. Their inherent chemical stability translates to long environmental persistence, and their semi-volatile nature allows them to be readily transported in the atmosphere. This is supported by monitoring studies in remote areas that have confirmed the presence of related brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), providing clear evidence of the long-range atmospheric transport of these types of brominated compounds. researchgate.net

Table 3: Key Physicochemical Properties Influencing Long-Range Environmental Transport (LRTP)

| Property | Environmental Significance | Relevance for 1,3,8-Tribromo-dibenzofuran |

| Persistence (Half-life in air, water, soil) | A longer half-life provides a greater window for transport before the compound degrades. | PBDFs are generally persistent, but specific data for this congener is lacking. |

| Volatility (Vapor Pressure) | Governs the partitioning between the gas and particle phases in the atmosphere, affecting transport distance. | As a semi-volatile organic compound (SOC), it is expected to have a low vapor pressure, which facilitates LRTP. |

| Octanol-Air Partition Coefficient (Koa) | A high Koa value indicates a tendency to sorb to atmospheric organic matter, which influences deposition rates. | Specific data not available. |

| Octanol-Water Partition Coefficient (Kow) | A high Kow value indicates lipophilicity and a potential for bioaccumulation, as well as sorption to organic matter, which can reduce volatility. | PBDFs are highly lipophilic with high Kow values. |

Bioavailability and Exposure Pathways in Wildlife

Following deposition into an ecosystem, the bioavailability of 1,3,8-Tribromo-dibenzofuran and other PBDFs determines the extent of their uptake by living organisms. Characterized by their high lipophilicity (a strong affinity for fats), which is indicated by high octanol-water partition coefficients (Kow), these compounds readily move from water and soil into the lipid-rich tissues of organisms. researchgate.net This process is termed bioaccumulation.

For many wildlife species, especially those occupying higher positions in the food web, the predominant exposure pathway is through their diet. researchgate.net PBDFs accumulate in smaller organisms at the base of the food chain and are subsequently transferred to predators upon consumption. Because these compounds are persistent and are not easily metabolized or excreted, their concentrations tend to increase at each successive trophic level. This escalating accumulation through the food web is known as biomagnification. researchgate.netresearchgate.net

The propensity of a chemical to biomagnify can be measured by the Trophic Magnification Factor (TMF). A TMF value exceeding 1 is a clear indicator that the chemical is biomagnifying within that particular food web. sfu.ca While TMFs for specific PBDF congeners are rarely reported, the class of compounds as a whole is anticipated to biomagnify due to their defining characteristics of persistence and lipophilicity. Consequently, wildlife at the apex of food chains, such as marine mammals, predatory birds, and large fish, face the greatest risk of accumulating these contaminants to potentially harmful levels. epa.govca.gov

Table 4: Key Concepts in Bioavailability and Trophic Transfer

| Concept | Definition | Relevance for 1,3,8-Tribromo-dibenzofuran |

| Bioavailability | The portion of a chemical present in the environment that is available for uptake by organisms. | High sorption to sediment and soil organic matter may lower its bioavailability in the water column but can increase dietary exposure for benthic (bottom-dwelling) organisms. |

| Bioaccumulation | The overall accumulation of a chemical in an organism from all potential sources, including water, air, and food. | Expected to be high for PBDFs due to their significant lipophilicity. |

| Bioconcentration Factor (BCF) | A measure of a chemical's tendency to be absorbed by an aquatic organism directly from the surrounding water. | Specific BCF data for this congener is not available. |

| Biomagnification | The process whereby the concentration of a chemical increases in the tissues of organisms at progressively higher levels in a food chain. | PBDFs are considered to have a high potential for biomagnification. |

| Trophic Magnification Factor (TMF) | A measure of the average rate at which the concentration of a substance increases for each trophic level within a food web. A TMF greater than 1 indicates biomagnification. | Specific TMF data for this congener is not available, but related persistent compounds consistently show TMFs > 1. |

Control Strategies and Remediation Approaches for Pbdfs

Abatement Technologies for Industrial Emissions

Industrial processes, particularly high-temperature activities such as waste incineration and metallurgical operations, are significant sources of PBDF emissions. The control of these emissions relies on a suite of abatement technologies, many of which are also effective for their chlorinated analogues, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), due to their similar formation mechanisms.

Key abatement technologies include:

Activated Carbon Injection (ACI): This is a widely used technology where powdered activated carbon is injected into the flue gas stream. The large surface area of the activated carbon adsorbs PBDFs and other POPs. The carbon is then captured by particulate control devices like baghouse filters.

Baghouse Filters: These are fabric filters that capture fine particulate matter, including activated carbon laden with adsorbed PBDEFs, from the flue gas.

Selective Catalytic Reduction (SCR): Primarily designed to reduce nitrogen oxide (NOx) emissions, SCR systems have also been shown to be effective in the destruction of dioxins and furans, including PBDFs. The catalyst promotes the chemical decomposition of these compounds at lower temperatures.

Wet and Semi-Dry Scrubbers: These systems are primarily used for acid gas removal but can also contribute to the removal of particle-bound and gaseous PBDFs. However, there is a potential for a "memory effect" in wet scrubbers, where previously captured pollutants can be re-released into the flue gas.

Studies have shown that a combination of these technologies, such as activated carbon injection coupled with a baghouse filter, can achieve high removal efficiencies for PCDD/Fs, and by extension, for PBDFs. For instance, in one study, this combination led to a significant decrease in PCDD/F concentrations in the flue gas of a pesticide plant.

Table 1: Abatement Technologies for Industrial PBDF Emissions

| Technology | Description | Mechanism of Action | Target Pollutants |

|---|---|---|---|

| Activated Carbon Injection (ACI) | Powdered activated carbon is injected into the flue gas. | Adsorption of gaseous pollutants onto the carbon surface. | PBDFs, PCDD/Fs, Mercury, other POPs |

| Baghouse Filters | Fabric filters that remove particulate matter from the gas stream. | Filtration of particles, including carbon with adsorbed pollutants. | Particulate matter, PBDFs/PCDD/Fs adsorbed on particles and carbon. |

| Selective Catalytic Reduction (SCR) | A catalyst is used to convert nitrogen oxides into nitrogen and water. | Catalytic destruction of pollutants. | NOx, PBDFs, PCDD/Fs |

| Scrubbers (Wet and Semi-Dry) | A liquid or slurry is used to remove pollutants from flue gas. | Absorption and chemical reaction. | Acid gases (SO2, HCl), Particulate matter, some PBDFs/PCDD/Fs |

Management of Waste Streams (e.g., E-waste)

Electronic waste (e-waste) is a significant reservoir of brominated flame retardants (BFRs), which are precursors to the formation of PBDFs during recycling and disposal processes. Improper handling of e-waste, such as open burning or rudimentary recycling techniques, can lead to the release of 1,3,8-Tribromo-dibenzofuran and other PBDFs into the environment.

Effective management of e-waste streams containing PBDF precursors involves:

Regulated Recycling: The implementation of formal and regulated e-waste recycling processes is crucial. This includes safe storage, mechanical dismantling in controlled environments with dust control measures, and avoiding crude recycling methods like open burning and acid baths.

Sorting and Separation: Advanced sorting technologies can help separate plastics containing BFRs from other materials. This allows for the targeted and safe treatment of the potentially hazardous components.

Thermal Treatment with Emission Control: When thermal treatment is used for energy recovery or material recycling from e-waste, it must be coupled with the advanced abatement technologies described in the previous section to capture any formed PBDFs.

Landfilling: While not a preferred option, if landfilling is necessary, it should be done in engineered landfills with appropriate liners and leachate collection systems to prevent the migration of BFRs and any potential degradation products into the surrounding environment.

The goal of e-waste management is to minimize the formation and release of PBDFs by controlling the recycling and disposal processes.

Environmental Remediation Techniques for Contaminated Sites

Sites contaminated with PBDFs, including 1,3,8-Tribromo-dibenzofuran, require effective remediation to protect human health and the ecosystem. The choice of remediation technique depends on the nature and extent of the contamination, soil type, and site-specific conditions. Many of the techniques used for PCDD/F remediation are also applicable to PBDFs due to their similar chemical properties.

Table 2: Environmental Remediation Techniques for PBDF-Contaminated Sites

| Technique | Description | Applicability | Advantages | Limitations |

|---|---|---|---|---|

| Physical/Chemical | ||||

| Incineration | High-temperature thermal process that destroys organic contaminants. | Heavily contaminated soils and liquids. | High destruction efficiency. | High cost, potential for air emissions if not properly controlled. |

| Thermal Desorption | Heating the soil to volatilize contaminants, which are then collected and treated. | Soils contaminated with volatile and semi-volatile organic compounds. | Can be performed on-site (in-situ) or off-site (ex-situ). | Less effective for non-volatile compounds. |

| Biological | ||||